4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a benzyl(methyl)amino group, and a chloro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a Friedel-Crafts acylation followed by cyclization. This involves the reaction of a phenol derivative with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Introduction of the Amino Group: The benzyl(methyl)amino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyl halide with methylamine.
Attachment of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated benzofuran in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran core can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl group on the benzofuran core.
Reduction: Formation of an alcohol from the carboxamide group.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has several potential scientific research applications:
Medicinal Chemistry: This compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy, such as cancer or neurological disorders.
Materials Science: The unique structure of this compound could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound could be used as a tool to study the biological pathways and molecular targets it interacts with, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Receptors: The compound could bind to specific receptors on the surface of cells, modulating their activity and leading to downstream effects.
Inhibition of Enzymes: The compound could inhibit the activity of specific enzymes, altering metabolic pathways and affecting cellular function.
Interaction with DNA: The compound could intercalate into DNA, affecting gene expression and cellular replication.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-hydroxybenzofuran share structural similarities with the benzofuran core.
Amino Substituted Benzofurans: Compounds such as 4-amino-2-methylbenzofuran and 5-amino-3-chlorobenzofuran have similar amino substitutions.
Chloro-Methoxyphenyl Derivatives: Compounds such as 3-chloro-4-methoxyphenylamine and 3-chloro-4-methoxybenzoic acid share the chloro-methoxyphenyl group.
Uniqueness
The uniqueness of 4-{[benzyl(methyl)amino]methyl}-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure could confer specific biological activities and properties that are not present in similar compounds.
Properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4/c1-16-24(26(31)28-18-9-11-22(32-3)20(27)13-18)25-19(21(30)10-12-23(25)33-16)15-29(2)14-17-7-5-4-6-8-17/h4-13,30H,14-15H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEUMSCZXMAAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)CC3=CC=CC=C3)O)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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